2,2-Difluoro-1lambda~6~-thiolane-1,1-dione
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Overview
Description
2,2-Difluoro-1lambda~6~-thiolane-1,1-dione, also known as 2,2-difluorotetrahydrothiophene 1,1-dioxide, is an organosulfur compound. It is formally a cyclic sulfone with the molecular formula C4H6F2O2S.
Preparation Methods
The synthesis of 2,2-Difluoro-1lambda~6~-thiolane-1,1-dione typically involves the difluoroethylation of heteroatom nucleophiles. One method employs a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate, which facilitates the electrophilic difluoroethylation of thiols, amines, and alcohols via a ligand coupling mechanism . This method allows for the incorporation of the difluoroethyl group into various nucleophiles, including pharmaceutically relevant molecules such as captopril, normorphine, and mefloquine .
Chemical Reactions Analysis
2,2-Difluoro-1lambda~6~-thiolane-1,1-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfides.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Common reagents used in these reactions include hypervalent iodine compounds, transition metal catalysts, and various nucleophiles. Major products formed from these reactions include difluoroethylated derivatives of thiols, amines, and alcohols .
Scientific Research Applications
2,2-Difluoro-1lambda~6~-thiolane-1,1-dione has several scientific research applications:
Medicinal Chemistry: The difluoroethyl group is a valuable lipophilic hydrogen bond donor, enhancing the physicochemical properties of drug compounds.
Materials Science: Fluorinated compounds, including this compound, are used in the development of advanced materials due to their unique chemical properties.
Agrochemistry: The compound is also utilized in the synthesis of agrochemicals, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1lambda~6~-thiolane-1,1-dione involves its ability to act as a lipophilic hydrogen bond donor. The incorporation of electronegative fluorine atoms increases the acidity of the α-proton, which enhances the compound’s interaction with biological targets. This modulation of lipophilicity and acidity allows for improved drug target affinity and specificity .
Comparison with Similar Compounds
2,2-Difluoro-1lambda~6~-thiolane-1,1-dione can be compared with other similar compounds, such as:
Sulfolane (1lambda~6~-thiolane-1,1-dione): Sulfolane is a cyclic sulfone with similar structural features but lacks the difluoroethyl group.
Tetrahydrothiophene 1,1-dioxide: This compound is structurally similar but does not contain fluorine atoms, resulting in different chemical properties and applications.
The presence of the difluoroethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from its non-fluorinated counterparts .
Properties
CAS No. |
397250-95-2 |
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Molecular Formula |
C4H6F2O2S |
Molecular Weight |
156.15 g/mol |
IUPAC Name |
2,2-difluorothiolane 1,1-dioxide |
InChI |
InChI=1S/C4H6F2O2S/c5-4(6)2-1-3-9(4,7)8/h1-3H2 |
InChI Key |
NUCTUOMXYACBHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(S(=O)(=O)C1)(F)F |
Origin of Product |
United States |
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